molecular formula C22H25N3O6S B14972425 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(4-methoxybenzenesulfonyl)piperidine

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(4-methoxybenzenesulfonyl)piperidine

Cat. No.: B14972425
M. Wt: 459.5 g/mol
InChI Key: MCIZJBHSQKRZPH-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(4-methoxybenzenesulfonyl)piperidine is a complex organic compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(4-methoxybenzenesulfonyl)piperidine typically involves multiple steps, starting from commercially available reagents. The synthetic route generally includes the formation of the 1,2,4-oxadiazole ring, followed by the introduction of the piperidine and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(4-methoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(4-methoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways . The molecular targets and pathways involved vary depending on the specific biological context and application.

Comparison with Similar Compounds

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(4-methoxybenzenesulfonyl)piperidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H25N3O6S

Molecular Weight

459.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H25N3O6S/c1-28-17-5-7-18(8-6-17)32(26,27)25-12-10-15(11-13-25)22-23-21(24-31-22)16-4-9-19(29-2)20(14-16)30-3/h4-9,14-15H,10-13H2,1-3H3

InChI Key

MCIZJBHSQKRZPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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